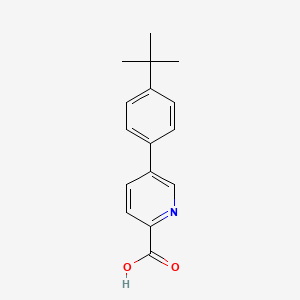
Ácido 5-(4-t-butilfenil)picolínico
Descripción general
Descripción
5-(4-t-Butylphenyl)picolinic acid: is an organic compound with the molecular formula C16H17NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a 4-t-butylphenyl group
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-t-Butylphenyl)picolinic acid is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science .
Biology and Medicine: Picolinic acid derivatives, including 5-(4-t-Butylphenyl)picolinic acid, have shown potential as broad-spectrum antiviral agents. They inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Industry: In the industrial sector, picolinic acid derivatives are used in the synthesis of herbicides and other agrochemicals. Their unique chemical properties make them suitable for various applications in agriculture .
Mecanismo De Acción
Target of Action
The primary target of 5-(4-t-Butylphenyl)picolinic acid is the zinc finger proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(4-t-Butylphenyl)picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . It also inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Biochemical Pathways
It is known that the compound interferes with the function of zinc finger proteins, which are involved in a wide range of cellular processes, including dna repair, gene transcription, and signal transduction .
Result of Action
The result of the action of 5-(4-t-Butylphenyl)picolinic acid is the inhibition of the function of zinc finger proteins, leading to the disruption of viral replication and packaging . This results in broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-t-Butylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 4-t-Butylphenylboronic acid, 5-bromopicolinic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically, the reaction is carried out at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-(4-t-Butylphenyl)picolinic acid are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-t-Butylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Picolinic acid: The parent compound, which has a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 5-(4-t-Butylphenyl)picolinic acid is unique due to the presence of the 4-t-butylphenyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved efficacy in various applications compared to its parent compound and other isomers.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLUGXFKLHZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



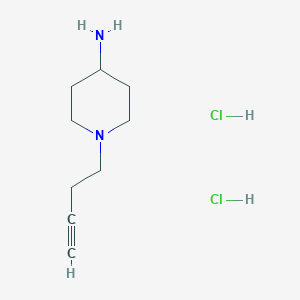

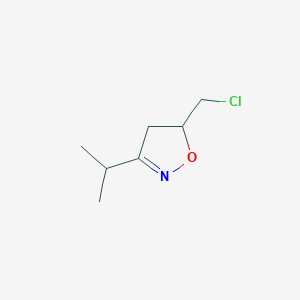
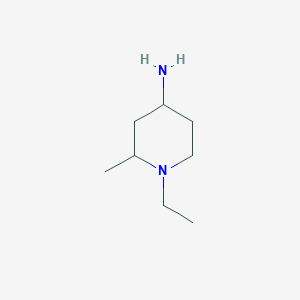
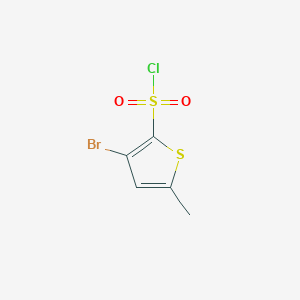
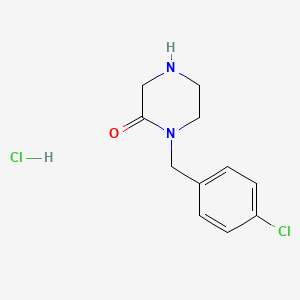
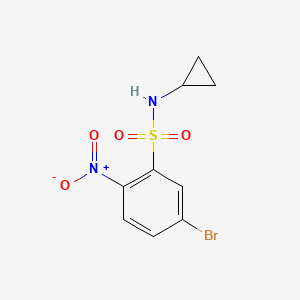
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

